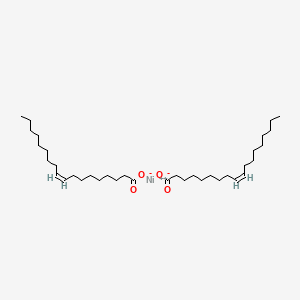

Nickel(2+) oleate

Description

Contextual Significance of Metal Oleates in Contemporary Chemistry

Metal oleates, in general, are a class of metallic salts of oleic acid that have found extensive utility in modern chemistry. google.com They are integral components in the synthesis of a wide array of materials, including lubricants, detergents, softeners, stabilizers, emulsifiers, and as precursors for nanomaterials. google.com The versatility of metal oleates stems from their ability to dissolve in organic solvents and to thermally decompose under controlled conditions, yielding metal or metal oxide nanoparticles of specific sizes and shapes. ingentaconnect.com This has made them indispensable in the burgeoning field of nanotechnology.

The application of metal oleates extends to catalysis, where they are employed in various organic transformations. For instance, copper oleate (B1233923) has been shown to be an effective catalyst. atamanchemicals.com The study of different metal oleates, such as those of copper, zinc, and tin, has shed light on how the nature of the metal ion influences the tribological properties of lubricants. tribology.rs

Evolution of Research on Nickel(2+) Oleate: A Historical Overview

The study of oleates dates back to the late 19th and early 20th centuries, with initial preparations involving the direct dissolution of metallic oxides in oleic acid or through double decomposition reactions. semanticscholar.org While early research focused on the general properties and applications of various metal soaps, dedicated research into the specific attributes of this compound has evolved significantly with advancements in analytical techniques and the demand for specialized chemical compounds.

In recent decades, research on this compound has been particularly driven by its role as a precursor in the synthesis of nickel-based nanomaterials. The thermal decomposition of nickel oleate is a widely used method to produce nickel and nickel oxide nanoparticles with controlled morphologies. ingentaconnect.com These nanoparticles have shown promise in diverse fields such as catalysis and magnetic materials. For example, nickel oleate has been utilized in the one-pot synthesis of mesoporous nickel/alumina (B75360) catalysts for the dry reforming of methane (B114726), a process of significant industrial relevance. acs.org Furthermore, it has been used to create graphene-nickel nanoparticle hybrids with enhanced thermal conductivity. tandfonline.com

Scope and Research Objectives within this compound Chemistry

Current research on this compound is multifaceted, with several key objectives:

Nanoparticle Synthesis and Control: A primary focus is the use of this compound as a precursor for the controlled synthesis of nickel and nickel-containing nanoparticles. ingentaconnect.commdpi.com Researchers are investigating how reaction parameters, such as temperature, solvent, and the presence of other capping agents, can be modulated to fine-tune the size, shape, and crystal phase of the resulting nanoparticles. This control is crucial for tailoring the material's properties for specific applications.

Catalysis: The catalytic activity of this compound and its derivatives is an active area of investigation. acs.orgontosight.ai Studies are exploring its efficacy in various reactions, including polymerization and hydrogenation. ontosight.aimdpi.com A significant goal is to develop more efficient and selective catalysts for industrially important processes. For instance, nickel oleate has been studied as a catalyst for the aquathermolysis of heavy crude oil. researchgate.net

Surface Modification and Functionalization: this compound is also being explored for its ability to modify surfaces. Research has shown that oleate-modified nanoparticles can be used for applications such as the adsorption of other metal ions. researchgate.netnih.gov Understanding the interaction of nickel oleate at interfaces is a key objective in this area.

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C36H66NiO4 | ontosight.ai |

| Molecular Weight | 621.60 g/mol | nih.gov |

| Appearance | Greenish-yellow solid/paste | ontosight.aiindustrialchemicals.gov.au |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol (B145695) and chloroform | ontosight.ai |

| IUPAC Name | nickel(2+);(Z)-octadec-9-enoate | nih.gov |

Applications of this compound

| Application Area | Description | Reference |

| Catalysis | Used as a catalyst in polyethylene (B3416737) and polypropylene (B1209903) production. Also investigated for dry reforming of methane and aquathermolysis of heavy crude oil. | acs.orgontosight.airesearchgate.net |

| Nanomaterial Precursor | A precursor for the synthesis of nickel and nickel oxide nanoparticles through thermal decomposition. | ingentaconnect.com |

| Lubricants | Employed as an additive in lubricating greases and oils. | ontosight.ai |

| Pigments | Used as a pigment in paints, coatings, and plastics. | ontosight.ai |

Structure

3D Structure of Parent

Properties

CAS No. |

13001-15-5 |

|---|---|

Molecular Formula |

C36H66NiO4 |

Molecular Weight |

621.60024 |

Origin of Product |

United States |

Synthetic Methodologies for Nickel 2+ Oleate

Ion Exchange Approaches for Nickel(2+) Oleate (B1233923) Synthesis

Ion exchange represents a significant method for synthesizing metal oleates, including Nickel(2+) oleate. google.com This technique generally involves the reaction between a soluble nickel salt and an oleate salt of an alkali or alkaline earth metal. google.com The process is favored for its potential to produce high-purity products and its applicability in industrial-scale production. google.com

Aqueous-Organic Interfacial Ion Exchange Processes

A common iteration of the ion exchange method occurs at the interface between aqueous and organic phases. google.com In this process, an inorganic nickel compound is dissolved in the aqueous phase, while an alkali or alkaline earth metal oleate, such as sodium oleate, is dissolved in a non-polar organic solvent. google.comacs.org When the two phases are mixed and agitated, typically with heating, an ion exchange reaction takes place at the interface. google.com The resulting this compound dissolves in the organic phase, while the inorganic byproduct remains in the aqueous phase. google.com The two layers are then separated, and the organic solvent is evaporated, often under vacuum, to yield the final viscous this compound product. google.com This method is considered a green and environmentally friendly technology, providing a platform for creating high-quality nanomaterials. google.com

The general reaction can be represented as: NiCl₂ (aq) + 2 Na(C₁₈H₃₃O₂) (org) → Ni(C₁₈H₃₃O₂)₂ (org) + 2 NaCl (aq)

Microwave-assisted ion exchange has also been explored as a novel method, significantly reducing synthesis time from hours to minutes while yielding a more crystalline product structure. acs.orgresearchgate.net

Influence of Reaction Parameters on Synthesis Efficacy

The effectiveness of ion exchange synthesis is governed by several key reaction parameters. The choice of solvent system, reaction temperature, and pH are critical for optimizing the yield and purity of this compound.

| Parameter | Influence on Synthesis | Research Findings |

| Solvent System | Determines the solubility of reactants and facilitates the separation of the final product. A common system is a water-ethanol mixture with a non-polar solvent. google.com | The use of a mixed solvent containing both a water phase and an oil phase is essential for the interfacial reaction. google.com The this compound forms in the oil phase, allowing for simple separation. google.com |

| Temperature | Affects the rate of the ion exchange reaction. | Heating and stirring are employed to accelerate the ion exchange process. google.com However, specific optimal temperatures are often determined empirically based on the solvent and reactants used. |

| pH | Influences the surface charge and interaction between species. | The adsorption of Ni²⁺ onto oleate-modified surfaces is highly dependent on pH, with maximum retention observed at a pH above 7.5. researchgate.net This suggests that controlling the pH in the alkaline range can enhance the efficiency of the nickel-oleate interaction. |

| Reactant Ratio | The stoichiometric ratio of the nickel salt to the oleate salt affects the completeness of the reaction. | A molar ratio of 1:2 for the nickel(II) salt to sodium oleate is typically used to ensure complete conversion. |

Direct Synthesis Routes for this compound

Direct synthesis methods provide an alternative to ion exchange, primarily involving the direct reaction of a nickel-containing compound with oleic acid. google.com These routes are often categorized by the type of nickel precursor used. google.com

Reactions Involving Metal Hydroxides and Oleic Acid

One direct synthesis route involves an acid-base neutralization reaction between nickel(II) hydroxide (B78521) and oleic acid. google.com The reaction is typically carried out in an alcohol solvent. google.com The products of this reaction are this compound and water. google.com The water can be subsequently removed by heating under vacuum or by washing with anhydrous ethanol (B145695). google.com This method has been successfully used to prepare a series of metal oleates, including those of copper, iron, cobalt, and nickel. google.com A significant challenge with this method is the high viscosity of the resulting metal oleate, which makes it difficult to filter and remove any unreacted oleic acid. google.com

The reaction is as follows: Ni(OH)₂ + 2 C₁₇H₃₃COOH → Ni(C₁₇H₃₃COO)₂ + 2 H₂O google.com

High-Temperature Metal Oxide-Oleic Acid Reactions

Another direct synthesis approach utilizes the reaction of a metal oxide, such as nickel oxide, with oleic acid at elevated temperatures. google.com In this process, a stoichiometric mixture of the metal oxide and oleic acid is heated until a clear solution is formed, indicating the formation of the metal oleate and water. google.comgoogle.com The product is then often washed with hot ethanol and dissolved in a solvent like petroleum ether before being dried under vacuum. google.com While this method can effectively produce this compound, a major drawback for both direct synthesis routes is the need for highly purified and often expensive oleic acid to achieve a high-purity final product, which increases production costs. google.com

The reaction proceeds according to the equation: NiO + 2 C₁₇H₃₃COOH → Ni(C₁₇H₃₃COO)₂ + H₂O

Solvent-Based and Green Chemistry Synthetic Protocols

Modern synthetic efforts increasingly focus on efficiency, control over product characteristics, and environmental sustainability. Solvent-based protocols are fundamental to most synthesis methods, influencing reaction kinetics and product isolation. For instance, the synthesis of nickel oleate as a precursor for nanoparticles often involves dissolving a nickel salt like nickel chloride hexahydrate and oleic acid in a solvent system such as ethanol and hexane (B92381). ingentaconnect.com Another approach involves refluxing sodium hydroxide and a fatty acid in ethanol to form the sodium salt, which then reacts with a nickel salt. omicsonline.org

The principles of green chemistry are being integrated into the synthesis of nickel compounds. These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.

Key Green/Solvent-Based Approaches:

| Protocol | Description | Key Features |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to rapidly heat the reactants. acs.orgresearchgate.net | Dramatically shortens reaction times and can lead to products with improved crystallinity. acs.orgresearchgate.net |

| Wet Chemical Reduction | Involves the reduction of nickel ions in an aqueous solution in the presence of oleic acid as a capping agent and a surfactant like sodium dodecyl sulfate (B86663) (SDS). acs.org | Allows for the formation of monodisperse nanoparticles, where oleic acid is crucial for stability. acs.org |

| Solvothermal Synthesis | A reaction is conducted in a sealed vessel containing the solvent at a temperature above its boiling point. | This method allows for control over the size and morphology of the resulting nickel-containing nanoparticles. mdpi.comresearchgate.net |

| Use of Bio-based Reagents | Explores the use of plant extracts as reducing or capping agents in the synthesis of nickel-based nanoparticles. researchgate.net | This approach aligns with green chemistry principles by replacing synthetic chemicals with renewable, non-toxic alternatives. researchgate.net |

These evolving protocols highlight a shift towards more controlled and environmentally conscious methods for the synthesis of this compound and its derivatives, particularly for applications in advanced materials like nanoparticles. acs.orgresearchgate.net

Polyol-Mediated Synthesis of this compound Precursors

The polyol process is a versatile wet-chemistry technique for producing finely divided metals and metal oxides from their respective salts. nih.gov In this method, a polyalcohol (polyol), such as ethylene (B1197577) glycol or glycerol, serves multiple roles: it acts as a solvent for the metallic precursor, a reducing agent, and a stabilizing agent for the resulting particles. nih.govacs.orgrsc.org While direct, single-step synthesis of this compound via a polyol method is not extensively documented, the principles of polyol chemistry allow for the effective synthesis of its precursors, which can then be readily converted to the oleate.

The polyol-mediated synthesis typically involves the dissolution of a nickel salt, such as nickel(II) chloride or nickel(II) acetate (B1210297), in a polyol. The high dielectric constant of polyols facilitates the dissolution of such inorganic salts. acs.org The mixture is then heated, which can lead to the reduction of Ni²⁺ ions to metallic nickel or the formation of nickel oxide nanoparticles, depending on the reaction conditions, such as temperature and the presence of water. nih.gov

For the specific synthesis of a this compound precursor, a common strategy involves the reaction of a nickel salt with sodium oleate in a mixed solvent system that can include a polyol. A general procedure for synthesizing metal oleates, which can be adapted to a polyol-medium, involves dissolving a metal salt in a suitable solvent mixture and reacting it with an oleate salt. uenr.edu.gh The polyol in this context would primarily act as a high-boiling point solvent and a co-stabilizer.

A plausible polyol-mediated approach would involve the following steps:

Dissolution of a nickel(II) salt (e.g., Nickel(II) chloride hexahydrate) and sodium oleate in a mixture containing a polyol (e.g., ethylene glycol), ethanol, and water.

The reaction mixture is heated to a moderate temperature (e.g., 70°C) for several hours to facilitate the ion exchange reaction between the nickel salt and sodium oleate, forming this compound. uenr.edu.gh

The polyol's high boiling point allows for precise temperature control, and its coordinating properties can help stabilize the forming this compound complex. rsc.org

The following table outlines the typical reactants and conditions based on analogous metal oleate syntheses that can be adapted to a polyol-mediated process.

| Reactant/Parameter | Role/Condition | Rationale |

| Nickel(II) Salt (e.g., NiCl₂·6H₂O) | Nickel Ion Source | Provides the Ni²⁺ cations for the oleate complex. |

| Sodium Oleate | Oleate Ligand Source | Provides the oleate anions to coordinate with the nickel ions. |

| Polyol (e.g., Ethylene Glycol) | Solvent/Stabilizer | High boiling point allows for uniform heating; acts as a coordinating solvent. acs.orgrsc.org |

| Co-solvent (e.g., Ethanol, Water) | Solubilizing Agent | Aids in dissolving the reactants to create a homogeneous reaction medium. uenr.edu.gh |

| Temperature | Reaction Driver | Typically in the range of 50-80°C to promote the reaction without decomposing the product. google.com |

| Reaction Time | Completion of Reaction | Several hours are usually required to ensure complete formation of the metal oleate complex. uenr.edu.gh |

This method yields a this compound complex that is a crucial precursor for the thermal decomposition synthesis of nickel-based nanoparticles. ingentaconnect.com The properties of the final nanoparticles are highly dependent on the quality and composition of this precursor.

Sustainable Approaches in this compound Production

The growing emphasis on environmental stewardship in chemical manufacturing has spurred research into sustainable methods for producing chemical compounds, including this compound. These approaches aim to reduce energy consumption, minimize waste, and utilize less hazardous materials compared to conventional methods.

One sustainable strategy involves the use of mechanochemistry, a solvent-free or low-solvent technique where mechanical energy (e.g., grinding or milling) is used to initiate chemical reactions. A "green" mechanochemical process has been reported for the synthesis of dinuclear nickel(II) carboxylate complexes. rsc.orgnih.gov This solvent-free approach avoids the use of large quantities of potentially harmful organic solvents, significantly reducing waste and environmental impact. The direct grinding of a nickel(II) salt with oleic acid could present a viable and environmentally friendly route to this compound.

Another avenue for sustainable production is the use of bio-based materials. For instance, green synthesis approaches have utilized plant extracts as reducing and capping agents for the formation of nickel oxide nanoparticles from nickel salts. mdpi.com The phytochemicals present in these extracts, such as phenols, alcohols, and carboxylic acids, can facilitate the reaction. mdpi.com While this is for nanoparticle synthesis, the principle of using benign, renewable resources can be extended to the synthesis of this compound. For example, oleic acid itself can be sourced from natural fats and oils, such as olive oil.

Electrochemical synthesis represents another sustainable pathway. The direct anodic dissolution of nickel metal in a solution containing a carboxylic acid (like oleic acid) in a suitable electrolyte can produce nickel carboxylates with high purity and efficiency. asianpubs.org This method can reduce the number of synthetic steps and the need for precursor salts.

The table below summarizes key sustainable approaches applicable to the production of this compound.

| Sustainable Approach | Principle | Potential Advantages |

| Mechanochemistry | Use of mechanical force to induce chemical reactions. rsc.orgnih.gov | Solvent-free or low-solvent, reduced waste, energy efficient. |

| Bio-based Synthesis | Utilization of renewable resources like plant-derived oleic acid. | Reduced reliance on fossil fuels, use of non-toxic reagents. |

| Electrochemical Synthesis | Direct reaction of nickel metal with oleic acid in an electrolytic cell. asianpubs.org | High purity, high efficiency, fewer reaction steps. |

| Use of Greener Solvents | Replacing traditional volatile organic solvents with water or bio-solvents. | Reduced toxicity and environmental impact. |

These sustainable methodologies offer promising alternatives to conventional synthetic routes, aligning the production of valuable chemical precursors like this compound with the principles of green chemistry.

Advanced Spectroscopic and Structural Characterization of Nickel 2+ Oleate and Its Reaction Intermediates

Spectroscopic Analysis of Nickel(2+) Oleate (B1233923) Coordination and Bonding

Spectroscopic methods are indispensable for elucidating the bonding environment of the nickel ion and the coordination behavior of the oleate ligand in nickel(2+) oleate complexes.

Infrared Spectroscopy (IR) for Carboxylate Coordination Modes

Infrared (IR) spectroscopy is a powerful tool for probing the coordination modes of the carboxylate group in metal carboxylates like this compound. The vibrational frequencies of the carboxylate group (COO⁻) are sensitive to its coordination environment, providing valuable information about the nature of the metal-ligand bond. geologyscience.ru

The key diagnostic bands in the IR spectrum are the asymmetric (νas) and symmetric (νs) stretching vibrations of the COO⁻ group. The frequency separation between these two bands (Δν = νas - νs) is particularly informative for distinguishing between different coordination modes. analis.com.my Generally, four main coordination patterns are recognized: ionic, unidentate, bidentate chelating, and bidentate bridging. researchgate.netnih.gov

In the case of nickel carboxylate complexes, different coordination modes can be present depending on factors like concentration. At low concentrations, nickel complexes tend to exhibit bidentate ligand coordination. However, at higher concentrations, a mixture of both monodentate and bidentate ligands can be observed. researchgate.net For instance, a band observed around 1595 cm⁻¹ in a highly loaded nickel carboxylate solution is suggestive of monodentate coordination. researchgate.net In contrast, a smaller separation value, for example, a Δν of 158 cm⁻¹ as seen in a copper(II) oleate complex, is indicative of a bridging bidentate coordination mode. analis.com.my

The formation of nickel(II) oleate from the reaction of a nickel salt with oleic acid can be confirmed by the appearance of characteristic carboxylate stretching bands and the disappearance of the C=O stretching vibration of the free oleic acid, which typically appears around 1709 cm⁻¹. analis.com.mygoogle.com

Table 1: General IR Frequency Ranges for Carboxylate Coordination Modes

| Coordination Mode | Asymmetric Stretch (νas COO⁻) cm⁻¹ | Symmetric Stretch (νs COO⁻) cm⁻¹ | Frequency Separation (Δν) cm⁻¹ |

| Ionic | ~1578 | ~1414 | ~164 |

| Unidentate | 1650-1550 | 1420-1300 | >200 |

| Bidentate Chelating | 1580-1520 | 1480-1400 | <150 |

| Bidentate Bridging | 1620-1575 | 1420-1300 | 150-170 |

Note: These are general ranges and can vary depending on the specific metal and ligand system.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic structure and coordination geometry of nickel(II) complexes. The absorption of UV or visible light by the complex corresponds to the promotion of electrons from lower to higher energy d-orbitals (d-d transitions) or charge transfer between the metal and the ligand (ligand-to-metal charge transfer, LMCT, or metal-to-ligand charge transfer, MLCT).

For nickel(II) ions, the geometry of the complex significantly influences the observed UV-Vis spectrum. Octahedral Ni(II) complexes typically exhibit three spin-allowed d-d transitions, although sometimes only two are observed within the typical spectral window. reddit.com For example, Ni(II) ions in an octahedral environment, such as in NiCl₂·6H₂O dissolved in water, can show absorption bands corresponding to these transitions. uobabylon.edu.iqresearchgate.net A square planar geometry, on the other hand, can also result in multiple absorption bands. researchgate.netsciepub.com For instance, a square planar Ni(II) complex showed a d-d transition band at 22,396 cm⁻¹. researchgate.net

In some cases, charge transfer bands can also be observed. researchgate.netacademicjournals.org These are typically more intense than d-d transitions and occur at higher energies (lower wavelengths). For example, a band at 28,121.48 cm⁻¹ in a Ni(II) Schiff base complex was attributed to a nitrogen-to-nickel charge transfer. researchgate.net The solvent can also influence the electronic transitions, with changes in the ligand field strength leading to shifts in the absorption peaks. uobabylon.edu.iq

Table 2: Representative UV-Vis Absorption Bands for Ni(II) Complexes

| Complex Type/Geometry | Absorption Band (nm) | Assignment | Reference |

| Octahedral Ni(II) in solution | ~400, ~735 | ³A₂g → ³T₁g(P) (ν₃), ³A₂g → ³T₁g(F) (ν₂) | researchgate.net |

| Square Planar Ni(II) Schiff base | ~446 (22,396 cm⁻¹) | d-d transition (¹A₁g → ¹A₂g) | researchgate.net |

| Ni(II) Schiff base | ~355 (28,121 cm⁻¹) | N → Ni Charge Transfer | researchgate.net |

| Octahedral Ni(II) complex | ~386 | Ligand-to-Metal Charge Transfer | mdpi.com |

Nuclear Magnetic Resonance (NMR) Studies on Oleate Ligand Interactions

In studies of nanoparticle synthesis where metal oleates are used as precursors, ¹H and ¹³C NMR can be employed to identify side reactions. For instance, in the synthesis of metal sulfides using thiourea (B124793) and a carboxylate like oleate, NMR studies have revealed the formation of oleamide (B13806) as a byproduct. rsc.org This occurs through the interaction of oleate with thiourea, which can isomerize to ammonium (B1175870) thiocyanate (B1210189) at elevated temperatures. rsc.org The presence of thiocyanate can be confirmed by characteristic signals in both ¹H and ¹³C NMR spectra. rsc.org

Furthermore, NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to study the binding modes of oleate ligands on the surface of nanoparticles. researchgate.net While not directly on this compound, studies on other metal oleate systems, such as lead oleate, have demonstrated the power of NMR in distinguishing between different oleate species, such as those chelating a single metal ion or bridging two metal ions. researchgate.net Such insights are transferable and highlight the potential of advanced NMR methods in understanding the ligand chemistry in this compound systems and their derivatives.

Morphological and Crystalline Investigations

The morphology and crystal structure of this compound and the materials derived from it are critical determinants of their properties and applications. Electron microscopy and X-ray diffraction are the primary techniques used for these investigations.

Transmission Electron Microscopy (TEM) for Precursor Morphology and Nanostructure

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that allows for the direct visualization of the morphology, size, and structure of nanomaterials. When this compound is used as a precursor, for example in the synthesis of nickel or nickel-based nanoparticles, TEM is essential for characterizing the resulting nanostructures.

Studies have shown that the decomposition of nickel oleate can lead to the formation of spherical nanoparticles. google.com The size of these nanoparticles can be controlled by the reaction conditions. For example, in the chemical reduction of Ni²⁺, nearly spherical nanoparticles with sizes ranging from 2 nm to 600 nm have been produced. researchgate.net TEM analysis of nickel nanoparticles synthesized via different methods has revealed various morphologies, including spherical, flower-like, and linear structures, depending on the synthesis parameters. researchgate.netresearchgate.net

In the synthesis of hollow nanostructures, nickel oleate can be used as a precursor in an aerosol process. google.com TEM images of the resulting nickel-carbon composite particles confirm the formation of hollow, spherical structures with nanometer-scale dimensions. google.com High-resolution TEM (HRTEM) can provide even more detailed structural information, revealing the crystalline nature and atomic ordering of the synthesized nanoparticles. conicet.gov.ar

X-ray Diffraction (XRD) for Crystallographic Aspects of this compound-Derived Materials

X-ray Diffraction (XRD) is a fundamental technique for determining the crystalline structure and phase composition of materials. When this compound is used to synthesize nickel-based materials, XRD is used to identify the crystal phases of the final product.

For instance, the thermal decomposition of nickel oleate to form nickel nanoparticles results in materials whose crystalline structure can be identified by XRD. The resulting nickel nanoparticles typically exhibit a face-centered cubic (fcc) crystal structure, which is the most common and stable phase for nickel. researchgate.netbioline.org.br However, depending on the synthetic route, other phases such as the metastable hexagonal close-packed (hcp) structure can also be formed. google.com

The XRD pattern provides information about the crystallite size, which can be estimated from the broadening of the diffraction peaks using the Scherrer equation. lew.ro For example, the crystallite size of NiO obtained from the thermal decomposition of a nickel complex was estimated to be approximately 21.1 nm from the broadening of the (200) diffraction peak. lew.ro XRD is also crucial for confirming the purity of the synthesized material and identifying any intermediate or impurity phases that may be present. google.comlew.ro

Table 3: Common Crystal Structures and Lattice Parameters for Nickel-Based Materials

| Material | Crystal System | Space Group | Lattice Parameter (a) | Reference |

| Nickel (Ni) | Cubic | Fm-3m | 3.524 Å | bioline.org.br |

| Nickel Oxide (NiO) | Cubic | Fm-3m | 4.177 Å | lew.ro |

| Nickel(II) Complex | Cubic | Fd-3m | 23.66 Å | researchgate.net |

Elemental and Compositional Analysis Techniquescrimsonpublishers.comjchemrev.comd-nb.info

The precise determination of elemental makeup and stoichiometry is fundamental to verifying the purity of this compound and tracking its transformation into derivative materials. Techniques such as Energy-Dispersive X-ray Spectroscopy (EDS) and X-ray Photoelectron Spectroscopy (XPS) provide critical data on bulk composition and surface-specific chemical states, respectively.

Energy-Dispersive X-ray Spectroscopy (EDS) for Stoichiometrycrimsonpublishers.comjchemrev.comnih.govsurfacesciencewestern.com

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is a powerful analytical method used to probe the elemental composition of solid materials. libretexts.org Typically performed in conjunction with a scanning electron microscope (SEM), EDS relies on the principle that when a material is bombarded by an electron beam, atoms within the sample emit characteristic X-rays. knighthawkmaterialslab.com The energy of these X-rays is unique to each element, allowing for qualitative and quantitative analysis of the sample's composition. libretexts.orgthermofisher.com The intensity of the X-ray signal for each element corresponds to its concentration in the analyzed volume. thermofisher.com

In the context of this compound, EDS is primarily used to analyze the stoichiometry of the resulting materials after the precursor has undergone reaction or decomposition. For instance, when this compound is used as a precursor in the synthesis of bimetallic nanoparticles or metal oxides, EDS confirms the presence and relative atomic percentages of the constituent elements. crimsonpublishers.comucl.ac.uk The magnitude of the peaks in the EDS spectrum provides insight into the elemental concentration. jchemrev.com

Research findings from materials synthesized using nickel and oleic acid demonstrate the utility of EDS in confirming composition. For example, in the synthesis of CoNi nanoparticles where oleic acid was used as a surfactant, EDS analysis confirmed the atomic percentages of cobalt, nickel, and oxygen, while elemental analysis determined the mass percentage of the organic surfactant. ucl.ac.uk Similarly, for Ni-doped iron oxide nanoparticles prepared using oleic acid as a surfactant, EDS spectra showed the expected peaks for Fe, O, and Ni. crimsonpublishers.com The technique can also be applied to map the distribution of elements on a sample's surface, revealing how elements like nickel are distributed, for example, at the grain boundaries of a ceramic composite. researchgate.net

| Material System | Elements Detected by EDS | Key Finding | Reference |

|---|---|---|---|

| Ni-doped Fe3O4 Nanoparticles | Fe, O, Ni, Cl | Confirmed the incorporation of Nickel into the iron oxide structure. | crimsonpublishers.com |

| Co80Ni20 Nanoparticles | Co, Ni, O, C, H | Determined the atomic percentage of metals (Co: 48.6%, Ni: 11.5%) and the mass percentage of the organic surfactant (16.2%). | ucl.ac.uk |

| Cu-Ni Alloy Catalyst | Cu, Ni | Demonstrated the formation of a Cu-Ni alloy. | osti.gov |

| BCZYYb/Ni Composite | Ni, Zr, Yb, Ce, Y, Ba | Mapped the segregation of metallic nickel to the grain boundaries of the ceramic after reduction. | researchgate.net |

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Statesacs.org

X-ray Photoelectron Spectroscopy (XPS) is an indispensable surface-sensitive technique that provides information on elemental composition, empirical formula, and, most importantly, the chemical and electronic states of atoms within the top few nanometers of a material's surface. nih.govresearchgate.net The method involves irradiating a sample with X-rays, which causes the emission of core-level electrons. The binding energy of these photoelectrons is then measured, which is characteristic of the element and its oxidation state. nih.gov

For nickel-containing compounds, XPS is crucial for distinguishing between different chemical states, such as metallic nickel (Ni⁰), nickel(II) oxide (NiO), nickel(II) hydroxide (B78521) (Ni(OH)₂), and nickel(III) oxyhydroxide (NiOOH). surfacesciencewestern.comresearchgate.net The analysis of the Ni 2p region of the spectrum is particularly informative. However, the Ni 2p spectra are complex, exhibiting significant multiplet splitting and satellite peaks that arise from final-state effects. surfacesciencewestern.comsurfacesciencewestern.com Accurate quantification of different nickel species often requires fitting the experimental spectrum with standard reference spectra corresponding to each pure chemical state. researchgate.netresearchgate.net

In studies involving the decomposition or reaction of this compound, XPS is used to characterize the surface of the resulting nickel-based materials. For example, after thermal decomposition of a nickel precursor to form nickel oxide, XPS can confirm the formation of NiO and identify the presence of other species like Ni(OH)₂ or adsorbed water on the surface. researchgate.net The binding energy of the main Ni 2p₃/₂ peak and the structure of its satellite peaks are used for these assignments. surfacesciencewestern.com

| Nickel Species | Ni 2p3/2 Binding Energy (eV) | Key Spectral Features | Reference |

|---|---|---|---|

| Ni Metal (Ni⁰) | ~852.6 | Main peak accompanied by a prominent surface plasmon loss satellite peak at ~6 eV higher binding energy. | surfacesciencewestern.com |

| Nickel(II) Oxide (NiO) | ~854.6 | Characterized by a main peak and a broad charge-transfer satellite peak centered around 861 eV. | surfacesciencewestern.com |

| Nickel(II) Hydroxide (Ni(OH)₂) | ~855.3 - 856.1 | Well-defined multiplet structure. The main peak is often observed between 855.3 eV and 856.1 eV. | surfacesciencewestern.comresearchgate.net |

| Nickel(III) Oxyhydroxide (γ-NiOOH) | ~856.1 | The main peak is shifted to a higher binding energy compared to Ni(II) species, with a distinct multiplet structure. | surfacesciencewestern.com |

Thermogravimetric Analysis (TGA) for Precursor Decomposition Pathwaysd-nb.inforsc.orggoogle.comresearchgate.net

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. tainstruments.com This method is exceptionally useful for studying the thermal stability and decomposition of materials like this compound. The resulting TGA curve provides quantitative information on weight loss, which can be correlated with specific chemical events such as dehydration, desorption of ligands, and decomposition to form new phases (e.g., metal or metal oxide). tainstruments.com

When this compound is used as a precursor for synthesizing nanoparticles, TGA is employed to determine the precise temperature at which it decomposes. This information is critical for designing controlled synthesis protocols. The thermal decomposition of metal oleates, including nickel oleate, is believed to occur via the cleavage of the metal-carboxylate bond. rsc.org For this compound, this process can be engineered to yield either metallic nickel (Ni) or nickel oxide (NiO) nanoparticles, depending on the atmosphere and temperature.

Studies have shown that the thermal decomposition of nickel oleate in a nitrogen atmosphere is strongly dependent on temperature. rsc.org For instance, negligible nanoparticle formation occurs below 330°C, while complete conversion of the precursor to 5.1 nm Ni nanoparticles is achieved after one hour at 350°C. rsc.org TGA curves for related metal carboxylate precursors, such as nickel octanoate (B1194180) and iron(II) oleate, show distinct, sharp weight loss steps corresponding to the decomposition of the organic ligands. researchgate.netjkcs.or.kr For example, a TGA curve for nickel nanoparticles capped with oleic acid shows a significant weight loss of about 8% around 250°C, attributed to the decomposition of the capping agent. acs.org

| Precursor/Material | Decomposition Temperature Range (°C) | Atmosphere | Key Finding | Reference |

|---|---|---|---|---|

| Nickel Oleate | 330 - 350 | Nitrogen | Decomposition yields Ni nanoparticles, with size dependent on temperature. | rsc.org |

| Ni Nanoparticles (capped with oleic acid) | ~250 | Not specified | A weight loss of ~8% is attributed to the decomposition of the oleic acid capping layer. | acs.org |

| Nickel Octanoate | 220 - 350 | Not specified | A single weight loss step of ~43% corresponds to the decomposition of the octanoate. | researchgate.net |

| Iron(II) Oleate | ~320 | Nitrogen | Used as a precursor for the synthesis of Fe3O4 nanoparticles. | rsc.org |

| Silver Oleate | ~287 | Nitrogen (low pressure) | Decomposes to form silver nanoparticles. | rsc.org |

Electrochemical Characterization in Relevant Chemical Systemsresearchgate.net

Electrochemical characterization techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are used to investigate the redox properties of chemical species. mdpi.com While this compound itself is not typically the primary subject of electrochemical studies, the behavior of nickel complexes in various chemical systems provides a framework for understanding its potential electrochemical activity. These studies are often focused on the materials synthesized from nickel precursors, or on other nickel complexes that exhibit interesting redox behavior. rsc.orgresearchgate.netacs.org

For instance, the electrochemical behavior of nickel hydroxide (Ni(OH)₂), which can be formed from nickel precursors, is extensively studied for battery and electrocatalysis applications. researchgate.net CV is used to probe the Ni(II)/Ni(III) redox transition, a key process in these systems. Surfactants, including those related to oleates, can influence the potential and efficiency of this redox process. researchgate.net

Mechanistic Investigations Involving Nickel 2+ Oleate

Reaction Mechanisms in Nickel(2+) Oleate (B1233923) Formation

The formation of nickel(2+) oleate is a critical precursor step in the synthesis of various nickel-containing nanomaterials. The reaction typically involves the interaction of a nickel salt with oleic acid or a salt of oleic acid, such as sodium oleate. This process can be understood through the principles of ion exchange and complexation, where the kinetics and thermodynamics are influenced by various factors.

Kinetics and Thermodynamics of Ion Exchange Processes

The thermodynamics of the ion exchange are governed by the relative stability of the resulting nickel oleate complex compared to the initial nickel salt. The spontaneity of the reaction is indicated by a negative change in Gibbs free energy (ΔG). uctm.edu The process is often exothermic, as indicated by a negative enthalpy change (ΔH), and can be accompanied by an increase in entropy (ΔS*), suggesting increased disorder at the solid-liquid interface, which can be indicative of an ion-exchange mechanism. uctm.edu

Several factors influence the kinetics and thermodynamics of this ion exchange:

Concentration of Reactants: The initial concentrations of the nickel salt and the oleate source directly impact the reaction rate according to chemical kinetic theory. mdpi.com

Temperature: Temperature affects the reaction rate by influencing the viscosity of the solvent and the diffusion of ions and molecules. mdpi.com

Presence of Other Ions: The presence of other cations, such as Ca²⁺ and Mg²⁺, can decrease the uptake of Ni²⁺, indicating competitive ion exchange. researchgate.net

The equilibrium of the ion exchange process is often described by adsorption isotherms like the Langmuir model. researchgate.net The affinity of the nickel ions for the oleate is a key determinant of the reaction's extent. researchgate.net

| Parameter | Description | Typical Findings for Ni(II) Ion Exchange |

| Kinetic Model | Describes the rate of the reaction. | Often follows a pseudo-second-order model. uctm.edu |

| Gibbs Free Energy (ΔG) | Indicates the spontaneity of the reaction. | Negative values indicate a spontaneous process. uctm.edu |

| Enthalpy (ΔH) | Represents the heat change of the reaction. | Negative values indicate an exothermic process. uctm.edu |

| Entropy (ΔS)* | Measures the change in disorder. | Positive values suggest increased disorder at the interface. uctm.edu |

Role of Solvents and Surfactants in Complexation

Solvents and surfactants play a crucial role in the formation of this compound and its subsequent use in nanoparticle synthesis. The choice of solvent determines the solubility of the nickel salt precursor and the oleate. mdpi.com For instance, the formation of metal-oleate precursors is often carried out in a mixture of solvents like water, ethanol (B145695), and hexane (B92381) to facilitate the reaction between the aqueous metal salt and the organic oleate. nih.gov

Surfactants, such as oleic acid itself, are fundamental to the process. Oleic acid can act as a capping agent, coating the surface of nanoparticles to prevent agglomeration. rsc.orgscielo.br The hydrophobic tails of the oleate ligands orient outwards, minimizing contact with polar molecules, while the hydrophilic carboxylate head groups coordinate with the nickel ions. mdpi.com

Other surfactants can also be employed to influence the reaction environment. For example, cationic surfactants like cetyltrimethylammonium bromide (CTAB) can affect mass transfer and the reduction process due to electrostatic interactions with the nickel ions. mdpi.com The choice of surfactant can influence the morphology and size of the final nanoparticles by controlling the formation of micelles and the interaction with ions and particle surfaces. mdpi.comrsc.org It has been noted that oleic acid can readily form a complex with iron(III) ions, but not as easily with nickel(II) ions, which can be a factor in the synthesis of bimetallic nanoparticles. cambridge.orgresearchgate.net

Mechanistic Pathways of Nanomaterial Formation from this compound Precursors

This compound is a versatile precursor for the synthesis of various nanomaterials, including metallic nickel, nickel oxide, and mixed metal oxides. The formation of these nanomaterials typically proceeds through the thermal decomposition of the this compound complex.

Nucleation and Growth Mechanisms in Thermal Decomposition

The thermal decomposition of this compound to form nanoparticles follows the classical nucleation and growth theory. mdpi.comrsc.org This process can be broken down into three main stages:

Generation of Atoms: At elevated temperatures, the this compound complex decomposes, leading to the reduction of Ni²⁺ ions to zerovalent nickel atoms (Ni⁰). mdpi.com

Nucleation: Once a critical concentration of nickel atoms is reached, they overcome an energy barrier to form stable nuclei. mdpi.com This can occur through homogeneous nucleation, where nuclei form uniformly throughout the solution, or heterogeneous nucleation, where they form on existing surfaces or impurities. ucl.ac.uk

Growth: The newly formed nuclei act as seeds for further growth, as more nickel atoms deposit onto their surface. acs.org The growth of nanoparticles is influenced by both the diffusion of monomers to the particle surface and the surface reaction itself. ucl.ac.uk

The rate of nucleation and growth significantly impacts the final size distribution of the nanoparticles. A rapid nucleation event followed by controlled growth is desirable for producing monodisperse nanoparticles. mdpi.com The reaction temperature is a critical parameter, as it affects the decomposition rate of the precursor and the diffusion of atomic species. mdpi.com

Influence of Ligand Dissociation and Reduction Processes

The decomposition of the this compound complex involves the dissociation of the oleate ligands from the nickel center. This ligand dissociation is a key step that precedes or occurs concurrently with the reduction of the Ni²⁺ ions. mdpi.comlibretexts.org The strength of the metal-ligand bond influences the decomposition temperature and kinetics.

The reduction of Ni²⁺ to Ni⁰ is facilitated by reducing agents that may be present in the reaction system or by the thermal decomposition of the ligands themselves. mdpi.com In some systems, the solvent can also act as a reducing agent. acs.org The reduction potential of the reducing agent plays a significant role in controlling the nucleation and growth rates. mdpi.com

The process of ligand substitution, where one ligand is replaced by another, can also be a factor. This can occur through either a dissociative or an associative mechanism. libretexts.org In a dissociative pathway, a ligand first detaches from the metal center, creating a coordinatively unsaturated intermediate, which is then attacked by the incoming ligand. libretexts.org

Formation of Mixed Metal Oxide/Ferrite (B1171679) Nanoparticles from Bimetallic Oleate Precursors

This compound can be used in conjunction with other metal oleates to form bimetallic precursors for the synthesis of mixed metal oxide and ferrite nanoparticles. For example, to synthesize nickel ferrite (NiFe₂O₄) nanoparticles, a mixture of nickel and iron oleates is decomposed. cambridge.org

The mechanism for forming these bimetallic nanoparticles involves the co-decomposition of the mixed metal oleate precursors. nih.gov The relative decomposition temperatures of the individual metal oleates can influence the final structure of the nanoparticles. mdpi.com If one metal precursor decomposes at a lower temperature, it may form single-component nanoparticles first, with the second metal then depositing on their surface. mdpi.com

In the synthesis of nanoparticles like CoMn₂O₄, the metal-oleate precursors are prepared by reacting the respective metal chlorides with sodium oleate. nih.gov These precursors are then calcined at high temperatures to induce decomposition and formation of the mixed metal oxide nanoparticles. nih.gov The use of oleic acid as a surfactant during the co-precipitation of nickel and iron salts is a common method for producing nickel ferrite nanoparticles. scielo.brnih.gov The oleic acid coats the nanoparticles, preventing agglomeration. rsc.org

The properties of the resulting bimetallic nanoparticles are influenced by the synergistic effects between the two metals, which can alter the electronic structure and catalytic properties compared to the single-metal nanoparticles. rsc.org

| Nanomaterial | Precursors | Synthesis Method | Key Mechanistic Features |

| Nickel Ferrite (NiFe₂O₄) | Nickel chloride, Iron chloride, Sodium hydroxide (B78521), Oleic acid | Co-precipitation | Oleic acid acts as a surfactant to control particle size and prevent agglomeration. scielo.brnih.gov |

| Cobalt Manganese Oxide (CoMn₂O₄) | Cobalt chloride, Manganese chloride, Sodium oleate | Thermal decomposition of metal-oleate precursors | Co-decomposition of mixed metal oleates leads to the formation of the bimetallic oxide. nih.gov |

| Nickel-Zinc Oxide (NiO-ZnO) | Nickel acetate (B1210297), Zinc precursor | Sol-gel | Formation of a mixed metal oxide gel followed by calcination. researchgate.net |

Mechanistic Insights in Nickel-Catalyzed Transformations Initiated by Oleate Complexes

This compound can serve as a precursor in various nickel-catalyzed reactions. The oleate ligand can act as a spectator, influencing the electronic and steric properties of the nickel center, or it can be the substrate itself, as seen in deoxygenation reactions. The mechanistic pathways are diverse and depend on the reaction type, co-catalysts, and conditions. In many catalytic cycles, the Ni(II) pre-catalyst is reduced in situ to a more reactive Ni(0) or Ni(I) species, which then enters the main catalytic loop. nih.govresearchgate.net

Oxidative addition and reductive elimination are fundamental steps in a vast number of catalytic cycles involving nickel. libretexts.orgwikipedia.org In a typical cross-coupling reaction, a catalytically active Ni(0) complex, which can be formed from the reduction of a Ni(II) precursor like this compound, initiates the cycle by undergoing oxidative addition with a substrate (e.g., an aryl halide, R-X). nih.govchemrxiv.org This step involves the insertion of the nickel atom into the R-X bond, forming a new Ni(II) organometallic complex, where the formal oxidation state of nickel increases from 0 to +2. libretexts.org

The reaction proceeds through further steps such as ligand exchange and transmetalation, ultimately leading to a Ni(II) species containing the two groups to be coupled. The final product-forming step is reductive elimination, where a new covalent bond is formed between the two organic ligands, and they are expelled from the nickel's coordination sphere. wikipedia.org This process reduces the nickel's oxidation state back to Ni(0), thus regenerating the active catalyst and closing the catalytic loop. wikipedia.org The facility of oxidative addition at nickel allows for the use of less reactive electrophiles compared to palladium catalysis. nih.gov While these pathways are well-established for nickel catalysis in general, specific studies detailing these steps with oleate as a persistent ancillary ligand are less common, as the oleate is often displaced or consumed.

Alternative mechanisms involving Ni(I)/Ni(III) catalytic cycles are also prevalent. nih.govresearchgate.net In these pathways, single-electron transfer (SET) processes can lead to radical intermediates. For instance, a Ni(I) species can undergo oxidative addition with an alkyl halide to form a Ni(III) complex, which then undergoes reductive elimination to furnish the product and a Ni(I) catalyst. researchgate.netorganic-chemistry.org

Ligand exchange is a critical process in homogeneous catalysis, allowing for the coordination of substrates and the release of products from the metal center. fiveable.me In catalytic cycles initiated with this compound, the oleate ligands must typically dissociate, at least partially, to open coordination sites for the incoming reactants and any ancillary ligands (e.g., phosphines, bipyridines) that are often required to modulate the catalyst's reactivity and stability. chemrxiv.orgfiveable.me

In the context of biofuel production from vegetable oils, nickel catalysts are used to convert fatty acids, such as oleic acid, into alkanes. Here, the oleate itself is the reactant, and it undergoes deoxygenation through three primary competing pathways: hydrodeoxygenation (HDO), decarbonylation (DCO), and decarboxylation (DCO₂). researchgate.netmdpi.comui.ac.id

The general mechanism often begins with the hydrogenation of the C=C double bond in the oleic acid chain to produce stearic acid. researchgate.net This saturated fatty acid then proceeds via one of the following routes:

Hydrodeoxygenation (HDO): This pathway involves the hydrogenolysis of the C-O bonds, removing the carboxylic acid oxygen as two molecules of water (H₂O). This process retains the original number of carbon atoms, converting C18 oleic acid into n-octadecane (n-C18). High hydrogen pressure generally favors the HDO pathway. repec.org

Decarboxylation (DCO₂): This route involves the removal of the carboxyl group as carbon dioxide (CO₂). This results in an alkane with one less carbon atom than the parent fatty acid. Oleic acid is thus converted to n-heptadecane (n-C17). researchgate.net

Decarbonylation (DCO): This pathway first involves the reduction of the carboxylic acid to an aldehyde, which then loses the oxygen and carbon as carbon monoxide (CO). This also produces n-heptadecane (n-C17) from oleic acid. researchgate.net

Studies have shown that reaction conditions and catalyst composition significantly influence which pathway dominates. Higher temperatures tend to favor the decarboxylation and decarbonylation routes. mdpi.comrepec.org Nickel-based catalysts, such as nickel phosphide (B1233454) or nickel supported on γ-Al₂O₃, have been shown to be effective, with some studies indicating a preference for the DCO/DCO₂ pathways, leading primarily to C17 hydrocarbons. mdpi.comui.ac.idresearchgate.net

Table 1: Product Distribution in Deoxygenation of Oleic Acid with Nickel Catalysts

| Catalyst System | Temperature (°C) | H₂ Pressure (bar) | Major Product(s) | Dominant Pathway | Reference |

|---|---|---|---|---|---|

| NiMoS₂ | 350-400 | 40-80 | n-C18, n-C17 | HDO, DCO/DCO₂ | repec.org |

| Ni/γ-Al₂O₃ | 340 | 34.5 | n-C17 | DCO/DCO₂ | mdpi.com |

| Ni₂P/Al-SBA-15 | 300 | 50 | n-C17 | DCO/DCO₂ | researchgate.net |

| Ni/Natural Zeolite | 375 | 12 | C15, C17 | DCO/DCO₂ | ui.ac.id |

Ligand Exchange and Catalytic Cycle Regeneration

Mechanisms of Metal Ion Extraction and Adsorption Mediated by Oleate Systems

Oleate, as an anion, is an effective agent for the extraction and adsorption of metal ions, including Ni(2+), from aqueous solutions. Its utility stems from its carboxylate head group, which can coordinate to metal cations, and its long hydrocarbon tail, which imparts hydrophobicity, facilitating transfer into an organic phase or adsorption onto a nonpolar surface.

In solvent extraction, nickel ions can be transferred from an aqueous phase to an organic phase using an extractant system containing oleate. A common approach involves using ionic liquids (ILs) where oleate is the anion, such as tetraoctylammonium oleate or tetraoctylphosphonium oleate. solvomet.euacs.org

The extraction of Ni(II) from aqueous chloride media using tetraoctylammonium oleate has been shown to proceed via the formation of negatively charged metal carboxylate complexes. solvomet.euresearchgate.net The extraction is highly pH-dependent, occurring effectively in a pH range of 6 to 8. solvomet.euresearchgate.net At these pH levels, the oleic acid is deprotonated to oleate, which then complexes with the Ni(II) ions. The resulting anionic nickel-oleate complex is then extracted into the organic phase, accompanied by the tetra-alkylammonium cation for charge neutrality. solvomet.euresearchgate.net This mechanism is classified as an ion-exchange process. Slope analysis of extraction data indicates that the stoichiometry of the extracted complex can involve multiple oleate molecules per nickel ion. researchgate.netmdpi.com For instance, studies on the extraction of NiCl₂ with tetraoctylammonium oleate suggest a mechanism where the extracted species is a metal-IL complex comprising three ionic liquid molecules. mdpi.com This ion-transfer process is an effective method for recovering nickel from industrial wastewater. solvomet.euresearchgate.net

Table 2: Slope Analysis Data for Metal Ion Extraction with Oleate-Based Ionic Liquids

| Metal Ion | Ionic Liquid System | Slope of log(D) vs. log([IL]) | Inferred Stoichiometry (IL:Metal) | Reference |

|---|---|---|---|---|

| Ni(II) | [N₈₈₈₈][oleate] in toluene (B28343) | ~0.84 | ~1:1 (under specific conditions) | researchgate.net |

| Co(II) | [N₈₈₈₈][oleate] in toluene | ~0.93 | ~1:1 (under specific conditions) | researchgate.net |

| Ni(II) | [N₈₈₈₈][oleate] | - | 3:1 | mdpi.com |

Note: D represents the distribution ratio. Stoichiometry can vary with experimental conditions.

Nickel ions can be efficiently removed from aqueous solutions by adsorption onto substrates whose surfaces have been modified with oleate. A notable example is the use of magnetic iron oxide nanoparticles (MNPs) coated with an oleate bilayer. researchgate.netnih.gov This creates a high-surface-area adsorbent with a hydrophobic surface and exposed carboxylate functional groups.

The mechanism of adsorption involves several key features:

Bilayer Formation: In aqueous suspension, oleate ions adsorb onto the surface of the iron oxide nanoparticles, arranging into a stable bilayer where the hydrophobic tails interact with each other, and the hydrophilic carboxylate heads are exposed to the aqueous phase. researchgate.netnih.gov

pH Dependence: The retention of Ni(II) is strongly dependent on pH. Adsorption is minimal at low pH but increases sharply as the pH rises, reaching a maximum of around 90% at a pH of 7.5 and above. researchgate.netnih.govresearchgate.net This is because at higher pH, the carboxylic acid groups (pKa of sodium oleate is ~7.8) are deprotonated, providing negatively charged sites (-COO⁻) that electrostatically attract and bind the positively charged Ni²⁺ ions. researchgate.net

Sorption Isotherms: The adsorption process can be quantitatively described by sorption isotherm models. Studies have shown that the experimental data for nickel adsorption on oleate-modified MNPs are well-fitted by the Langmuir model. researchgate.netnih.gov This model assumes monolayer adsorption onto a finite number of identical and equivalent sites on the adsorbent surface.

Table 3: Langmuir Adsorption Capacities for Ni(II) on Oleate-Modified Magnetic Nanoparticles

| pH | Maximum Adsorption Capacity (aₘₐₓ) | Reference |

|---|---|---|

| 6.8 | 44 mg/g | researchgate.netnih.gov |

| 7.2 | 80 mg/g | researchgate.netnih.gov |

Interactions with Hydrazone Derivatives in Flotation Processes

The application of this compound in concert with hydrazone derivatives has been explored in the context of ion flotation, a process for separating metal ions from aqueous solutions. In these systems, hydrazone derivatives act as organic collectors or chelating agents for nickel(II) ions, while oleic acid serves as a surfactant, which, depending on the pH, exists in equilibrium with its conjugate base, oleate. The interaction between the nickel-hydrazone complex and the oleate surfactant is crucial for rendering the complex hydrophobic and enabling its removal from the aqueous phase by flotation.

Research has demonstrated a rapid and effective method for the quantitative flotation of nickel(II) from aqueous solutions using several hydrazone derivatives as collectors and oleic acid as the surfactant. exlibrisgroup.comresearchgate.net The general procedure involves the initial complexation of Ni(II) ions with a specific hydrazone derivative in an aqueous solution. Subsequently, oleic acid is introduced, and the mixture is agitated to facilitate the formation of a floatable species.

The flotation efficiency is significantly influenced by several parameters, including the pH of the solution, the concentration of the hydrazone ligand, and the concentration of the oleic acid surfactant. exlibrisgroup.com Optimal conditions have been identified to achieve nearly 100% flotation of nickel ions. exlibrisgroup.com For instance, a metal-to-ligand ratio of 1:2 and a pH of approximately 7 have been found to be highly effective for several hydrazone derivatives. exlibrisgroup.comresearchgate.net

The proposed mechanism involves a multi-step process. First, the hydrazone derivative, which possesses electronegative nitrogen and oxygen atoms, chelates the nickel(II) ion to form a stable complex. dergipark.org.trworldwidejournals.com These complexes often have sites capable of forming hydrogen bonds. researchgate.net Oleic acid, which begins to dissociate around pH 5, can then interact with the nickel-hydrazone complex. researchgate.net This interaction can occur through hydrogen bonding between the hydrophilic portion of the oleic acid/oleate and the active sites on the nickel-hydrazone complex. scirp.org This association results in the formation of hydrophobic aggregates. These aggregates are then lifted to the surface of the solution by air bubbles, which are introduced by shaking the flotation cell, and can be subsequently separated.

Detailed studies have investigated the optimal conditions for the flotation of nickel(II) using various hydrazone derivatives and oleic acid. The findings highlight the specific pH ranges over which maximum floatability is achieved for each ligand.

| Hydrazone Derivative | Optimal pH Range for ~100% Ni(II) Flotation |

| Thiophene-2-carboxaldehyde-[N-(3-hydroxy-2-naphthoyl)]hydrazone (H₂THNH) | 2–9 |

| 4-Acetylpyridine-[N-(3-hydroxy-2-naphthoyl)]hydrazone (H₂APHNH) | 4–9 |

| p-Anisaldehyde-[N-(3-hydroxy-2-naphthoyl)]hydrazone (H₂-p-AHNH) | 4–7.5 |

| Salicylaldehyde-[N-(3-hydroxy-2-naphthoyl)]hydrazone (H₂SHNH) | 5–7.5 |

| Ethylacetoacetate-[N-(3-hydroxy-2-naphthoyl)]hydrazone (H₂EHNH) | 6.5–9 |

| Data sourced from Ghazy et al., 2004. |

The research indicates that the collective pH range where all the tested hydrazones yield maximum flotation is between 6.5 and 7.5. Consequently, a pH of approximately 7 is considered optimal for further experiments involving these systems. The process has been successfully applied to recover Ni(II) from various water samples. exlibrisgroup.com

Applications of Nickel 2+ Oleate in Advanced Materials Synthesis and Catalysis

Nickel(2+) Oleate (B1233923) as a Precursor for Monodisperse Nanoparticles

The thermal decomposition of metal-oleate complexes, including nickel(2+) oleate, is a widely used and effective method for producing colloidal nanoparticles. nih.gov This approach offers access to a diverse range of materials, including metal oxides and metal ferrites. nih.gov The use of this compound as a precursor is particularly advantageous for creating monodisperse nanoparticles, which are particles of uniform size and shape. This uniformity is critical for many advanced applications. The synthesis process often involves heating the nickel oleate complex in a high-boiling point organic solvent, sometimes in the presence of additional surfactants like oleic acid, to control the growth and prevent aggregation of the nanoparticles. aip.orgingentaconnect.com

Synthesis of Nickel Oxide Nanoparticles for Functional Materials

Nickel oxide (NiO) nanoparticles are valuable functional materials with applications in catalysis, ceramics, and as power electrodes. google.com The thermal decomposition of this compound is a common method for synthesizing these nanoparticles. researchgate.net In a typical process, a complex of this compound, oleic acid, and a high-boiling point solvent like 1-octadecene (B91540) is heated to reflux. researchgate.net This leads to the formation of dot-like NiO nanoparticles. researchgate.net The morphology and size of the resulting NiO nanoparticles can be influenced by the reaction conditions. For instance, keeping the reaction at reflux for a period can promote accelerated growth. researchgate.net The resulting nanoparticles typically exhibit a face-centered cubic structure. researchgate.net

One-step synthesis methods have also been developed, where nickel salt, a surfactant, and 1-octadecene are mixed and heated to high temperatures (280-330 °C) under an inert atmosphere to produce NiO nanoparticles with controllable particle sizes ranging from 50-200nm. google.com Another approach involves the decomposition of a nickel octanoate (B1194180) precursor in the presence of oleylamine (B85491) and triphenylphosphine, which act as surfactants to control particle size and prevent aggregation, yielding NiO nanoparticles of around 25 nm. researchgate.net

Fabrication of Elemental Nickel Nanoparticles

Elemental nickel (Ni) nanoparticles are of great interest due to their magnetic and catalytic properties. This compound serves as a key precursor in their fabrication. The thermal decomposition of nickel oleate in a nitrogen atmosphere can produce Ni nanoparticles. rsc.org The size of these nanoparticles is highly dependent on the reaction temperature. rsc.org For example, at 350 °C, nanoparticles with an average size of 5.1 nm are formed, while increasing the temperature to 400 °C results in larger particles with an average diameter of 6.6 nm. rsc.org The oleate capping layer on these nanoparticles is believed to inhibit oxidation, even after prolonged exposure to air. rsc.org

Another method involves the reduction of nickel ions in the presence of sodium dodecyl sulfate (B86663) (SDS) and oleic acid. acs.org In this process, SDS acts as a soft template, while oleic acid serves as a stabilizing agent. acs.org The combination of these two at optimal concentrations leads to the formation of nearly monodisperse Ni nanoparticles that can self-assemble into ordered, hexagonally close-packed structures. acs.org The synthesis of monodisperse Ni nanoparticles with sizes ranging from 4 to 9 nm has also been achieved through the thermal decomposition of a zerovalent nickel precursor in the presence of oleic acid. uio.nonih.gov

Table 1: Effect of Temperature on Nickel Nanoparticle Size

| Temperature (°C) | Average Diameter (nm) |

|---|---|

| 330 | 5.0 (trace amount) |

| 350 | 5.1 |

| 380 | 5.9 |

| 400 | 6.6 |

This table is interactive. Click on the headers to sort the data.

Preparation of Mixed Metal Ferrite (B1171679) Nanocrystals with Tunable Compositions

This compound is instrumental in the synthesis of mixed metal ferrite nanocrystals, such as nickel ferrite (NiFe₂O₄), which have applications in magnetic data storage and biomedical fields. aip.orgscielo.br These nanoparticles are often synthesized via the thermal decomposition of a mixed-metal oleate complex containing both nickel and iron. aip.orgcanada.ca By adjusting the ratio of the nickel and iron oleate precursors, the composition of the resulting ferrite nanocrystals can be tuned. canada.caacs.org

The synthesis typically involves preparing a metal oleate precursor from metal chlorides (like NiCl₂·6H₂O and FeCl₃) and sodium oleate. canada.ca This precursor is then decomposed in a high-boiling point solvent such as 1-octadecene with oleic acid. aip.orgcanada.ca The reaction temperature and the concentration of the mixed-metal oleate precursor can be varied to control the particle size and, consequently, the magnetic properties of the nanoparticles. aip.org This method can yield monodisperse nanoparticles smaller than 12 nm with a single-crystal rocksalt structure. canada.caacs.org Furthermore, by controlling synthetic variables like the drying conditions and decomposition time of the oleate precursors, different nanoparticle shapes, including stars, cubes, and spheres, can be achieved. canada.caacs.org

Research has shown that ions like Mn²⁺, Co²⁺, and Ni²⁺ readily form bimetallic-oxo clusters with Fe³⁺ ions, having a composition of MFe₂O(oleate)₆ (where M = Mn, Co, Ni). researchgate.netacs.org The use of these clusters as precursors leads to the successful synthesis of monodisperse metal ferrite nanoparticles (MFe₂O₄). researchgate.netacs.org

Synthesis of Graphene-Nickel Nanoparticles Hybrid Materials

The integration of nickel nanoparticles with graphene can lead to hybrid materials with enhanced properties for various applications. While direct synthesis using this compound is not explicitly detailed in the provided context, related methods for creating metal-graphene hybrids offer insights. For instance, a method for producing Ni/Ti₃C₂Tₓ hybrids involves the in-situ loading of nickel nanoparticles onto a Ti₃C₂Tₓ support using an oleylamine-assisted method by reducing a nickel precursor. pnas.org This suggests the potential for similar strategies to be adapted for graphene supports, where this compound could serve as the nickel precursor, and its decomposition in the presence of graphene sheets could lead to the formation of graphene-nickel nanoparticle hybrid materials.

Catalytic Applications Stemming from this compound Derivatives

Derivatives of this compound, particularly nickel nanoparticles and supported nickel catalysts, are gaining attention for their catalytic activity in various chemical transformations. A significant area of application is in the production of biofuels through deoxygenation and hydrodeoxygenation reactions.

Deoxygenation and Hydrodeoxygenation Catalysis for Biofuel Production

The conversion of biomass-derived oils, rich in fatty acids and triglycerides, into biofuels often requires the removal of oxygen through processes like deoxygenation (DO) and hydrodeoxygenation (HDO). Nickel-based catalysts are promising for these reactions due to their effectiveness and lower cost compared to precious metals. cetjournal.itajol.info

In one application, iron(Fe)-oleate was used as a contaminant to study its poisoning effect on molybdenum-based catalysts during the HDO of oleic acid, a model compound for renewable feeds. chalmers.se This highlights the use of metal oleates in fundamental catalytic studies.

More directly, catalysts derived from nickel precursors are used for the deoxygenation of various feedstocks. For example, nickel catalysts supported on materials like titanium dioxide (TiO₂) are effective in converting trimethylolpropane (B17298) oleate (TMPE) into hydrocarbons in the C8-C16 range, which is suitable for biojet fuel. cetjournal.it The acidic sites on these catalysts facilitate the breaking of C-O bonds, promoting the deoxygenation process. cetjournal.it

In the hydrodeoxygenation of methyl oleate, a surrogate for triglycerides, a Ni₂P/SBA-15 catalyst has shown high selectivity towards the formation of n-octadecane. researchgate.netcapes.gov.br This catalyst promotes both deoxygenation and decarboxylation pathways. researchgate.netcapes.gov.br Similarly, Ni/Tire Rubber Carbon (Ni/CTR) catalysts have been used for the hydrodeoxygenation of oleic acid, showing strong selectivity towards the production of n-C₁₇ alkanes through decarboxylation and decarbonylation reactions. mdpi.com These examples demonstrate the utility of nickel-based catalysts, often prepared from precursors that can include this compound, in the production of green diesel and other advanced biofuels.

Conversion of Fatty Acids (e.g., Oleic Acid) to Hydrocarbons

This compound serves as a precursor in the synthesis of nickel-based catalysts that are effective in the deoxygenation of fatty acids, such as oleic acid, to produce hydrocarbons suitable for biofuels. These catalysts primarily facilitate decarboxylation and/or decarbonylation reactions, leading to the formation of alkanes with one less carbon atom than the original fatty acid. For instance, the deoxygenation of oleic acid (C18) predominantly yields heptadecane (B57597) (C17). mines.eduosti.gov

The catalytic process involves the transformation of triglycerides and fatty acids into fuel-range hydrocarbons. upm.edu.my Nickel-based catalysts have demonstrated high activity in these conversions. ajol.info The deoxygenation of oleic acid can proceed through different pathways, including hydrodeoxygenation (HDO), which produces n-octadecane, and decarboxylation/decarbonylation, which yields n-heptadecane. mdpi.com The choice of catalyst and reaction conditions can influence the dominant pathway. For example, some studies have shown that nickel catalysts favor the decarbonylation route. mdpi.comacs.org

Research has explored various nickel-based catalytic systems for this conversion. Mesoporous nickel oxide catalysts synthesized using surfactants have shown high yields of heptadecane from oleic acid. mines.edu For example, a catalyst synthesized with Pluronic P123 as a structure-directing agent yielded 63% heptadecane. mines.edu Supported nickel catalysts, such as Ni/Al2O3, have also been investigated, with factors like nickel loading and particle size influencing the conversion and product selectivity. mdpi.com Higher nickel loading on alumina (B75360) has been correlated with higher oleic acid conversion. mdpi.com

The table below summarizes the results from different studies on the conversion of oleic acid to hydrocarbons using nickel-based catalysts.

| Catalyst | Support | Key Product(s) | Conversion/Yield | Reference |

| Mesoporous Nickel Oxide | None | Heptadecane | 63% yield | mines.edu |

| Ni/γ-Al2O3 | γ-Al2O3 | n-C17, n-C18 | 84.8% conversion (7 wt% Ni) | mdpi.com |

| Ni/ZrO2 | ZrO2 | Heptadecane | 100% conversion, 41% selectivity | osti.govnrel.gov |

| Ni/AC | Activated Carbon | Aromatics, Alkanes | 98.3% conversion | researchgate.net |

Investigation of Support Effects on Catalytic Performance

The support material plays a crucial role in the performance of nickel catalysts derived from this compound for deoxygenation reactions. The interaction between the nickel nanoparticles and the support can significantly influence the catalyst's activity, selectivity, and stability. Different support materials such as alumina (Al2O3), zirconia (ZrO2), silica (B1680970) (SiO2), and activated carbon (AC) have been investigated. osti.govmdpi.comresearchgate.net

Alumina (Al2O3): Nickel catalysts supported on γ-Al2O3 have been widely studied for oleic acid hydrodeoxygenation. mdpi.com The size and distribution of nickel nanoparticles on the alumina support are critical factors affecting the yield of n-alkanes. mdpi.com A strong metal-support interaction can be beneficial, preventing the aggregation of nickel particles and enhancing catalyst stability. acs.org

Zirconia (ZrO2): ZrO2 has been used as a support for nickel catalysts in the hydrothermal conversion of oleic acid. osti.govnrel.gov Ni/ZrO2 catalysts have shown high conversion rates of oleic acid. osti.govnrel.gov The method of catalyst preparation, such as co-precipitation versus wet impregnation, can impact the catalytic activity. nrel.gov

Silica (SiO2): Silica is another common support material. The use of surfactants like oleylamine and oleic acid during the preparation of Ni/SiO2 catalysts can improve the dispersion of nickel particles due to strong interactions between the nickel precursor and these organic molecules. lidsen.com However, some studies suggest a weak interaction between NiO and SiO2, which can lead to the aggregation of active metal particles. rsc.org

Activated Carbon (AC): Activated carbon has been employed as a support for nickel catalysts in the decarboxylation and aromatization of oleic acid. researchgate.net Ni/AC catalysts have demonstrated high conversion rates of oleic acid in the absence of an external hydrogen source. researchgate.net

The acidity of the support is another vital factor, as it is widely understood to play a significant role in deoxygenation reactions. ajol.info For instance, the introduction of molybdenum into a NbOPO4 support for a NiCu bimetallic catalyst was found to enhance weak acid sites and reduce strong acid sites, which helped prevent the cracking of long-chain alkanes. rsc.org The interaction between the metal and the support can also be influenced by the nickel precursor used. For example, nickel acetate (B1210297) is believed to have a stronger adsorption on some supports compared to nickel nitrate. acs.org

The following table summarizes the effects of different supports on nickel catalyst performance in deoxygenation reactions.

| Support | Key Findings | Reference(s) |

| γ-Al2O3 | Strong metal-support interaction enhances stability. Particle size and distribution are crucial. | mdpi.comacs.org |

| ZrO2 | High oleic acid conversion in hydrothermal conditions. Preparation method affects performance. | osti.govnrel.gov |

| SiO2 | Weak interaction can lead to metal aggregation. Surfactants can improve Ni dispersion. | lidsen.comrsc.org |

| Activated Carbon | High oleic acid conversion without external H2. | researchgate.net |

| Mo-modified NbOPO4 | Modified acidity prevents side reactions like cracking. | rsc.org |

Bimetallic Nickel Catalysts in Deoxygenation Reactions

The performance of nickel-based catalysts in deoxygenation reactions can be significantly enhanced by the addition of a second metal, forming a bimetallic catalyst. This compound can be a precursor for the nickel component in these systems. The introduction of metals such as copper (Cu), iron (Fe), cobalt (Co), and noble metals like palladium (Pd) can improve the catalyst's activity, selectivity, and stability. rsc.orgworktribe.comrsc.orgfugus-ijsgs.com.ng

Nickel-Copper (Ni-Cu) Catalysts: Ni-Cu bimetallic catalysts have been extensively studied for the deoxygenation of fatty acids. rsc.orgresearchgate.netmdpi.com The synergy between nickel and copper can lead to improved catalytic performance compared to their monometallic counterparts. For instance, Ni-Cu alloys supported on ZrO2 have been reported to achieve high yields of n-heptadecane from oleic acid. researchgate.net The addition of copper can also influence the reaction pathway, sometimes promoting decarbonylation/decarboxylation reactions. researchgate.net Supported on Mo-modified niobium phosphate, NiCu bimetallic catalysts showed enhanced selectivity towards C18 alkanes from oleic acid under mild conditions. rsc.orgrsc.org

Nickel-Iron (Ni-Fe) Catalysts: The addition of iron to nickel catalysts has also been investigated. Fe-promoted Ni/ZrO2 catalysts have demonstrated high conversion of oleic acid and high alkane yields, attributed to fine nickel particles, a high number of active sites, and favorable acidity. researchgate.net